molecular formula C10H11NO5S B8681992 2-(2-Methoxyethoxy)benzene-1-sulfonyl isocyanate CAS No. 89020-61-1

2-(2-Methoxyethoxy)benzene-1-sulfonyl isocyanate

Cat. No. B8681992
CAS RN: 89020-61-1
M. Wt: 257.27 g/mol
InChI Key: SMSHHKNNPMVPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CNC(=O)NS(=O)(=O)c1ccccc1OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[NH:15][C:16](=[O:17])[NH:18][CH3:19])[cH:8][cH:9][cH:10][cH:11]1.[Cl:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[N:15]=[C:16]=[O:17])[cH:8][cH:9][cH:10][cH:11]1

Inputs

Step One
Name
CNC(=O)NS(=O)(=O)c1ccccc1OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC(=O)NS(=O)(=O)c1ccccc1OCCOC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Clc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
COCCOc1ccccc1S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.